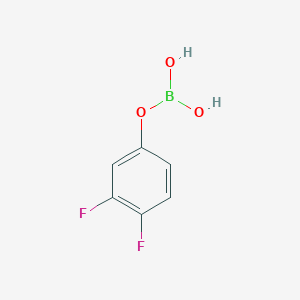

3,4-Difluorophenylboric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5BF2O3 |

|---|---|

Molecular Weight |

173.91 g/mol |

IUPAC Name |

(3,4-difluorophenoxy)boronic acid |

InChI |

InChI=1S/C6H5BF2O3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,10-11H |

InChI Key |

MVWAWWOKSVNOJG-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Contextualizing Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. nih.govresearchgate.net Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comlibretexts.orgwikipedia.org This reaction, first published by Akira Suzuki and Norio Miyaura in 1979, has revolutionized the synthesis of complex organic molecules, including biaryls, polyolefins, and styrenes. numberanalytics.comwikipedia.org The significance of this work was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

The widespread adoption of arylboronic acids stems from their unique combination of stability, reactivity, and low toxicity. nih.gov They are generally stable, crystalline solids that can be handled in the presence of air and moisture, a significant advantage over many other organometallic reagents. acs.org Their reactivity in cross-coupling reactions is highly reliable, and they exhibit excellent functional group tolerance, allowing for their use in the late-stage functionalization of complex molecules. nih.gov

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgnumberanalytics.com Initially, a palladium(0) catalyst reacts with an organic halide in an oxidative addition step. numberanalytics.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. numberanalytics.comwikipedia.org Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. numberanalytics.comlibretexts.org Beyond the Suzuki reaction, arylboronic acids are also utilized in other important transformations, such as Chan-Lam coupling for C-N and C-O bond formation and as precursors for aryl radicals. rsc.orgresearchgate.net

The versatility of arylboronic acids extends to their applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers. nih.govnumberanalytics.comnumberanalytics.com For instance, the anticancer drug Crizotinib and polyfluorenes, a class of polymers with unique electronic properties, are synthesized using Suzuki coupling reactions. numberanalytics.com

Interactive Data Table: Key Features of Arylboronic Acids in Synthesis

| Feature | Description | Significance in Organic Synthesis |

| Stability | Generally stable to air and moisture. acs.org | Easier handling and storage compared to other organometallic reagents. |

| Low Toxicity | Considered to have low toxicity. nih.gov | Safer for laboratory use and results in less toxic byproducts. |

| Functional Group Tolerance | Compatible with a wide range of functional groups. nih.gov | Enables the synthesis of complex and highly functionalized molecules. |

| Commercial Availability | A wide variety of arylboronic acids are commercially available. nih.gov | Facilitates their widespread use in academic and industrial research. |

| Versatility | Participate in various cross-coupling reactions (e.g., Suzuki, Chan-Lam). numberanalytics.comresearchgate.net | Allows for the formation of diverse chemical bonds (C-C, C-N, C-O). |

Strategic Importance of Fluorinated Arylboronic Acids in Advanced Chemical Synthesis

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comresearchgate.net This has made fluorinated organic compounds, and by extension, fluorinated arylboronic acids, strategically important in the development of advanced materials and pharmaceuticals. researchgate.netacs.organgenechemical.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. acs.org

Fluorine is the most electronegative element and has a small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.com These properties lead to several beneficial effects when fluorine is introduced into a molecule:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. acs.orgnih.gov This can increase a drug's half-life, potentially reducing the required dosage and frequency of administration. researchgate.net

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule. researchgate.netnih.gov This can improve its ability to cross cell membranes and the blood-brain barrier, enhancing bioavailability and absorption. researchgate.netnih.govnews-medical.net

Modulation of pKa: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby functional groups, such as amines. tandfonline.comnih.gov This can impact a molecule's ionization state, which in turn affects its solubility, permeability, and receptor binding.

Improved Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and electrostatic interactions, thereby increasing the binding affinity and potency of a drug. tandfonline.comresearchgate.net

The unique properties of fluorine have been leveraged in numerous successful drugs. For example, the anticancer agent 5-Fluorouracil and the antidepressant Fluoxetine owe much of their efficacy to the presence of fluorine. researchgate.net

In the context of arylboronic acids, the presence of fluorine atoms can influence the reactivity of the boronic acid itself and impart the aforementioned desirable properties to the final products synthesized from it. Fluorinated arylboronic acids are therefore crucial building blocks for creating novel pharmaceuticals with improved pharmacokinetic profiles and for developing high-performance materials. angenechemical.commedchemexpress.com

Overview of 3,4 Difluorophenylboronic Acid S Integral Role in Synthetic Methodologies

Historical Development of Synthetic Routes for Arylboronic Acids

The journey to modern arylboronic acid synthesis began in 1860 when Edward Frankland first reported the preparation of a boronic acid. wikipedia.org His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized to yield ethylboronic acid. wikipedia.org However, it was the development of the Suzuki-Miyaura cross-coupling reaction that propelled arylboronic acids to the forefront of organic synthesis, creating a significant demand for these compounds. mdpi.comorgsyn.org

Initially, the synthesis of arylboronic acids primarily relied on the trapping of highly reactive organometallic intermediates, such as organolithium or Grignard reagents, with a trialkyl borate, followed by acidic hydrolysis. orgsyn.orgwiley-vch.de While effective, these methods often required cryogenic temperatures and were sensitive to various functional groups.

A major advancement came in 1995 with the development of the Miyaura borylation reaction, a palladium-catalyzed process that couples aryl halides with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorgsyn.org This method offered a more direct and functional-group-tolerant route to arylboronate esters, which can be readily hydrolyzed to the corresponding boronic acids. orgsyn.org Further progress has been made in direct C-H borylation, where a C-H bond on an aromatic ring is directly converted to a C-B bond, offering an even more atom-economical approach. orgsyn.orgresearchgate.net

Classical Synthetic Approaches to 3,4-Difluorophenylboronic Acid

The classical synthesis of 3,4-Difluorophenylboronic acid typically involves two main strategies: the introduction of a boronic acid group onto a pre-existing fluorinated aromatic ring or the construction of the substituted ring through a halogen-metal exchange followed by borylation.

Introduction of Boronic Acid Group to Fluorinated Aromatics

This approach leverages a starting material that already contains the 3,4-difluoro substitution pattern. A common method involves the use of organometallic intermediates. For instance, 1-bromo-3,4-difluorobenzene can be converted into its Grignard reagent, 3,4-difluorophenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF). scientificlabs.comsigmaaldrich.commnstate.edu This Grignard reagent is then reacted with a boron electrophile, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester furnishes 3,4-Difluorophenylboronic acid. scientificlabs.comsigmaaldrich.com

Similarly, organolithium intermediates can be employed. This involves the reaction of a fluorinated aryl halide with an organolithium reagent, such as n-butyllithium, to generate a lithiated species that is then quenched with a borate ester. ucl.ac.uk

The introduction of fluorine atoms into the aryl ring generally increases the acidity of the resulting boronic acids. mdpi.com This property is beneficial for many of their applications. mdpi.com

Approaches via Halogen-Metal Exchange and Subsequent Boronylation

Halogen-metal exchange is a powerful technique for the regioselective generation of organometallic reagents, which can then be trapped with a boron source to yield the desired boronic acid. ucl.ac.uk This method is particularly useful when the starting halogenated aromatic compound is readily available.

A general protocol involves the reaction of an aryl halide with an organolithium reagent or a Grignard reagent. organic-chemistry.org For example, an aryl iodide can undergo a magnesium-iodine exchange with a reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) at low temperatures. acs.org The resulting arylmagnesium species is then reacted in situ with a borate ester to form the arylboronate ester. acs.org This method is known for its high selectivity and the clean formation of crude products. acs.org

The following table summarizes a typical reaction sequence for the synthesis of an arylboronic acid via halogen-metal exchange:

| Step | Reactants | Reagents | Product |

| 1. Halogen-Metal Exchange | Aryl Halide (e.g., Aryl Iodide) | iPrMgCl·LiCl | Arylmagnesium Reagent |

| 2. Borylation | Arylmagnesium Reagent | Borate Ester (e.g., Trimethyl Borate) | Arylboronate Ester |

| 3. Hydrolysis | Arylboronate Ester | Acid (e.g., HCl) | Arylboronic Acid |

Advancements in Synthetic Protocols for 3,4-Difluorophenylboronic Acid

Recent years have seen significant progress in the development of more efficient, selective, and sustainable methods for the synthesis of arylboronic acids, including 3,4-Difluorophenylboronic acid.

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective synthetic methods is crucial for the synthesis of complex molecules. In the context of 3,4-Difluorophenylboronic acid, this often involves the selective functionalization of a polysubstituted aromatic ring. For example, in the synthesis of diarylpyrazolo[3,4-b]pyridines, a chemoselective Suzuki-Miyaura coupling was achieved, where the reaction selectively occurred at the C3 position over the C6 position of a di-halogenated pyrazolopyridine core. rsc.org While this example illustrates the use of a difluorophenylboronic acid, the principles of regioselectivity are directly applicable to its synthesis.

Modern synthetic strategies often employ advanced catalytic systems to achieve high selectivity. For instance, palladium-catalyzed borylation reactions using ligands that can control the regioselectivity of the C-H activation step are an active area of research. researchgate.net These methods aim to directly install the boronic acid group at a specific position on the aromatic ring, avoiding the need for pre-functionalized starting materials. orgsyn.org

Asymmetric Synthetic Routes Utilizing 3,4-Difluorophenylboronic Acid Derivatives

While the synthesis of 3,4-Difluorophenylboronic acid itself is not an asymmetric process, its derivatives are employed in asymmetric synthesis. A key strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions involving the boronic acid moiety.

One notable approach is the lithiation-borylation reaction, which allows for the asymmetric homologation of boronic esters. bris.ac.uku-tokyo.ac.jp This methodology involves the deprotonation of a substrate with a chiral lithium amide base to generate a configurationally stable organolithium species. This intermediate then reacts with a boronic ester, like a derivative of 3,4-Difluorophenylboronic acid, with high stereospecificity. The resulting homologated boronic ester can then be used in further synthetic transformations. nih.gov

Another strategy involves the use of boronic esters as temporary protecting groups for diols, enabling regioselective reactions at other positions of a molecule. For example, 2,4-difluorophenylboronic acid has been used to temporarily protect the 2',3'-diol of ribonucleosides, allowing for regioselective O-glycosylation at the 5'-hydroxyl group. jove.com The stability of the boronic ester intermediate can be influenced by the electronic nature of the substituents on the phenylboronic acid, with electron-deficient arylboronic acids often leading to higher reaction yields. jove.com

The table below provides examples of how derivatives of difluorophenylboronic acids are used in stereoselective reactions:

| Reaction Type | Chiral Reagent/Auxiliary | Substrate | Product | Stereochemical Outcome |

| Asymmetric Homologation | Chiral Lithium Amide | Boronic Ester | Homologated Boronic Ester | High Enantioselectivity |

| Regioselective Glycosylation | 2,4-Difluorophenylboronic acid (as protecting group) | Ribonucleoside | 5'-O-Glycosylated Nucleoside | High Regioselectivity |

Sustainable and Green Chemistry Methodologies in Boronic Acid Synthesis

The development of sustainable and environmentally benign synthetic methods for arylboronic acids, including 3,4-Difluorophenylboronic acid, is a significant focus in modern chemistry, driven by the need to reduce hazardous waste and improve efficiency. Green chemistry principles are increasingly being applied to traditional synthetic routes to mitigate their environmental impact. Key areas of innovation include the use of less toxic reagents, alternative solvents, and novel catalytic systems.

One promising green approach involves modifying the traditional Grignard-based synthesis. A patented process describes the preparation of the pinacol (B44631) ester of 3,4-difluorophenylboronic acid using magnesium metal (Mg⁰) in an organic solvent like tetrahydrofuran (THF). google.com This method reacts 3,4-difluorobenzene bromide with pinacolborane in the presence of magnesium turnings and triethylamine. google.com The reaction proceeds at the reflux temperature of THF for approximately 15 hours, and after hydrolysis and extraction, it yields the desired boronic ester with high conversion rates. google.com This process is presented as a less toxic and more sustainable alternative to some traditional methods. google.com

Another significant area of green synthesis is the use of alternative, less hazardous solvents. Research has demonstrated the feasibility of conducting Suzuki-Miyaura cross-coupling reactions, a key application of boronic acids, in pure water. For instance, the synthesis of diflunisal, which can involve a coupling reaction with a difluorophenylboronic acid derivative, has been achieved using a water-soluble palladium-glycine complex as a catalyst. google.com This approach not only eliminates the need for flammable and toxic organic solvents but also simplifies product separation and purification, aligning with the principles of green chemistry. google.com

The development of efficient and recyclable catalysts is also a cornerstone of green synthetic methodologies. For the synthesis of biphenyl (B1667301) carboxylic acids, a water-soluble fullerene-supported palladium chloride (PdCl₂) nanocatalyst has been used for Suzuki-Miyaura couplings in water at room temperature. researchgate.net Such catalytic systems offer high reactivity and the potential for catalyst recovery and reuse, which is crucial for industrial applications to minimize costs and waste associated with precious metals. researchgate.netsmolecule.com Furthermore, ultrasound-assisted, ligand-free palladium-catalyzed Suzuki-Miyaura reactions have been shown to intensify the synthesis process, offering a more efficient and sustainable route that can often proceed at lower temperatures. acs.org

Preliminary investigations into enzymatic synthesis using aryl boronate esterases also suggest a potential future direction for green chemistry applications in this field, although yields are currently not competitive with chemical methods.

Considerations for Industrial Scale Synthesis of 3,4-Difluorophenylboronic Acid

The transition from laboratory-scale synthesis to industrial production of 3,4-Difluorophenylboronic acid necessitates a focus on cost-effectiveness, safety, scalability, and process efficiency. arborpharmchem.com While specific industrial protocols for 3,4-Difluorophenylboronic acid are proprietary, general principles and case studies of structurally similar compounds provide insight into the critical considerations for large-scale manufacturing.

Process Optimization and Technology:

A key technology for scaling up the synthesis of boronic acids is continuous flow synthesis . Industrial protocols often employ microfluidic or tubular reactors, which offer significant advantages over traditional batch processing. These advantages include:

Precise Temperature Control: Crucial for reactions involving highly reactive intermediates like Grignard reagents, where cryogenic cooling can be applied efficiently to minimize side reactions.

Reduced Reaction Times: Continuous flow can decrease reaction times from many hours in a batch reactor to a fraction of that time.

Improved Safety and Purity: The smaller reaction volumes at any given time in a flow reactor enhance safety, and the improved mixing and temperature control often lead to higher product purity (≥98%).

For instance, a pilot plant synthesis of the related compound (4-Chloro-3,5-difluorophenyl)boronic acid utilized a Grignard formation followed by borylation at -78°C, a temperature that is more efficiently and safely maintained in a continuous flow setup on an industrial scale.

Catalyst and Reagent Management:

On an industrial scale, the cost and handling of catalysts and reagents are paramount. For syntheses involving palladium-catalyzed reactions, such as the Miyaura borylation, the efficient use and recovery of the precious metal catalyst are critical for economic viability. smolecule.com Strategies include using immobilized or supported catalysts, such as palladium nanoparticles on magnetic composites, which allow for easier separation and reuse. smolecule.com

The choice of reagents also impacts scalability. While the Grignard route is common, it involves highly reactive organometallic intermediates that require stringent anhydrous conditions and careful handling. Alternative methods like the Miyaura borylation, which uses a palladium catalyst to couple an aryl halide with a diboron reagent, can be advantageous for substrates that are sensitive to the highly basic Grignard reagents, despite potentially higher initial costs for the catalyst and boron source.

Purification and Quality Control:

Ensuring high purity of the final product is essential, particularly for pharmaceutical applications. lookchem.com Industrial-scale purification techniques for boronic acids typically involve:

Recrystallization: Often from solvent mixtures like ethanol/water.

Chromatography: While common in the lab, large-scale column chromatography can be expensive and generate significant solvent waste. It is used when high purity is essential and other methods are insufficient.

Aqueous Extraction and pH Adjustment: Used to separate the product from reaction byproducts and excess reagents.

The following table provides a comparative analysis of different synthetic methods based on data reported for analogous aryl boronic acids, highlighting the trade-offs considered for industrial production.

| Method | Typical Yield (%) | Typical Purity (%) | Scalability | Relative Cost |

| Grignard Reaction (Batch) | 75–90 | 95–98 | High | Moderate |

| Miyaura Borylation (Batch) | 70–85 | 90–95 | Moderate | High |

| Industrial Flow Synthesis | 85–92 | ≥98 | Very High | Lower |

This table is a generalized comparison based on reported data for similar aryl boronic acids and may not represent the exact values for 3,4-Difluorophenylboronic acid.

Palladium-Catalyzed Cross-Coupling Reactions

3,4-Difluorophenylboronic acid is a prominent reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation. guidechem.com Its utility is particularly pronounced in the Suzuki-Miyaura reaction, which leverages its unique electronic properties imparted by the fluorine substituents.

Suzuki-Miyaura Cross-Coupling Reactions Involving 3,4-Difluorophenylboronic Acid

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming biaryl structures. acs.orglibretexts.org The reaction typically involves three key steps in its catalytic cycle: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org 3,4-Difluorophenylboronic acid serves as an effective coupling partner in these reactions for creating complex fluorinated molecules. sigmaaldrich.comresearchgate.net

Coupling with Aryl and Heteroaryl Halides/Pseudohalides

3,4-Difluorophenylboronic acid is frequently coupled with a variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (like triflates) to produce fluorinated biaryl compounds. acs.orgsigmaaldrich.comnih.gov The electron-withdrawing nature of the two fluorine atoms on the phenyl ring influences the reactivity of the boronic acid. While this electronic deficiency can make the boronic acid susceptible to decomposition (protodeboronation), it also facilitates certain steps in the catalytic cycle when paired with appropriate substrates and catalysts. acs.orgresearchgate.net

Advanced catalytic systems have enabled the successful coupling of polyfluorophenylboronic acids with a broad scope of (hetero)aryl chlorides, bromides, and triflates at room temperature or slightly elevated temperatures. acs.orgnih.gov An interesting example involves a one-pot reaction where 3,4-difluorophenylboronic acid is coupled with 1,8-dibromonaphthalene, which then undergoes an intramolecular C-H activation to form the fluoranthene (B47539) derivative 8-(3,4-Difluorophenyl)fluoranthene . beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with (Difluoro)phenylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst System | Product | Yield | Reference |

| (3,4-Difluorophenyl)boronic acid | 1,8-Dibromonaphthalene | PdCl(C₃H₅)(dppb), KOPiv, DMA, 150 °C | 8-(3,4-Difluorophenyl)fluoranthene | 61% | beilstein-journals.org |

| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂, K₂CO₃, DMF/H₂O, 75 °C (ultrasound) | Diflunisal | 98% | acs.orgacs.org |

| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos-Pd Precatalyst, K₃PO₄, THF/H₂O, rt | 2',6'-Difluoro-4-methoxy-1,1'-biphenyl | >98% | acs.orgnih.gov |

| 3,5-Difluorophenylboronic acid | 4-Chlorobenzyl chloride | KAPs(Ph-PPh₃)-Pd, K₃PO₄, Toluene, 80 °C | 1-(4-Chlorobenzyl)-3,5-difluorobenzene | 94% | rsc.org |

Applications in Biaryl Compound Synthesis

The primary application of 3,4-difluorophenylboronic acid in Suzuki-Miyaura reactions is the synthesis of biaryl and substituted biaryl compounds. guidechem.comfujifilm.com These structures are crucial motifs in numerous high-value materials, including pharmaceuticals, agrochemicals, and organic semiconductors. guidechem.com The introduction of a 3,4-difluorophenyl group can significantly alter the electronic properties, metabolic stability, and binding affinities of a molecule, making it a valuable strategy in drug discovery. guidechem.com

The synthesis of highly fluorinated biphenyls is an area of intense research, and the Suzuki-Miyaura coupling is a key method for achieving this. acs.org The reaction provides a versatile and tolerant pathway to these electron-poor products, which can be challenging to synthesize using other methods. acs.org The creation of complex polycyclic aromatic systems, such as fluoranthene derivatives, further showcases the utility of this boronic acid in constructing elaborate molecular architectures. beilstein-journals.org

Influence of Ligands and Catalytic Precursors on Reaction Efficiency

The success of Suzuki-Miyaura couplings involving electron-deficient boronic acids like 3,4-difluorophenylboronic acid is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand. libretexts.orgacs.org

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings with electron-poor substrates, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. libretexts.org More advanced, electron-rich, and bulky ligands are often required. Buchwald's dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have proven exceptionally effective. acs.orglibretexts.orgnih.gov These ligands promote the crucial oxidative addition and reductive elimination steps and help generate the active Pd(0) species quickly, which is essential to outperform the competing decomposition of the fluorinated boronic acid. acs.orgnih.gov Other successful systems have employed nitrogen-based ligands like glycine (B1666218) for reactions in water or have even operated under ligand-free conditions, often aided by techniques like sonication. acs.orgacs.orgrsc.org

Catalytic Precursors: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, modern approaches often employ pre-formed catalyst complexes known as precatalysts. libretexts.orgacs.org Palladacycles, such as the G2 and G3 precatalysts developed by the Buchwald group, are highly stable and generate the active, monoligated Pd(0) species rapidly and quantitatively under mild conditions. researchgate.netnih.gov This rapid activation at low temperatures is critical for coupling unstable boronic acids that would otherwise decompose at the higher temperatures required for older catalyst systems. acs.orgnih.gov Heterogeneous catalysts, where the palladium is supported on materials like boehmite (Pd@boehmite) or functionalized polymers, offer advantages in terms of catalyst recovery and reuse. researchgate.netrsc.org

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

| Precursor / Catalyst | Ligand | Base | Solvent | Conditions | Key Feature | Reference |

| Buchwald Precatalyst | XPhos | K₃PO₄ | THF / H₂O | Room Temp | Fast activation for unstable boronic acids | acs.orgnih.gov |

| Pd@boehmite | None (heterogeneous) | K₂CO₃ | H₂O / Toluene | 60 °C | Recyclable heterogeneous catalyst | researchgate.net |

| PdCl₂ | None | K₂CO₃ | DMF / H₂O | 75 °C | Ligand-free, ultrasound-assisted | acs.orgacs.org |

| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Neat Water | Room Temp | Water-soluble catalyst, green chemistry | rsc.org |

| KAPs(Ph-PPh₃)-Pd | PPh₃ (on polymer) | K₃PO₄ | Toluene | 80 °C | Heterogeneous, microporous polymer support | rsc.org |

Reactivity and Selectivity in Challenging Substrate Combinations

The use of 3,4-difluorophenylboronic acid presents specific challenges related to reactivity and selectivity.

Protodeboronation: The most significant challenge is the propensity for polyfluorophenylboronic acids to undergo protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) in the presence of aqueous base and heat. acs.orgresearchgate.net This decomposition pathway competes directly with the desired cross-coupling reaction. The solution is to use highly active catalyst systems that operate at low temperatures and with short reaction times, allowing the coupling to occur faster than the decomposition. acs.orgnih.gov

Selectivity: In substrates containing multiple different halide atoms, palladium catalysts can exhibit high selectivity. For instance, in the coupling of 1-bromo-4-chlorobenzene, the catalyst can selectively activate the more reactive C-Br bond while leaving the C-Cl bond intact. researchgate.net Conversely, some advanced catalyst systems designed for activating aryl chlorides have shown lower conversions with aryl iodides, suggesting that the oxidative addition step can be tuned to favor specific halides. acs.orgnih.gov

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the ubiquitous Suzuki-Miyaura reaction, 3,4-difluorophenylboronic acid is a reactant in other palladium-catalyzed C-C bond-forming transformations. These alternative reactions expand its synthetic utility.

Liebeskind-Srogl Cross-Coupling: 3,4-Difluorophenylboronic acid can participate in oxo-directing Liebeskind-Srogl cross-coupling reactions. This reaction type couples organoboronic acids with thioesters under neutral, copper-mediated conditions, offering an orthogonal approach to the base-required Suzuki coupling. sigmaaldrich.com

Reactions with Enyne Acetates and Carbonates: The compound is also used as a reactant in palladium-catalyzed substitution reactions with enyne acetates and carbonates, allowing for the formation of complex unsaturated structures. sigmaaldrich.com

Tandem Suzuki Coupling and C-H Activation: 3,4-Difluorophenylboronic acid has been used in one-pot tandem reactions that combine a Suzuki coupling with a subsequent intramolecular C-H functionalization. In one such process, the initial Suzuki coupling product undergoes a palladium-catalyzed C-H activation and cyclization to build a more complex polycyclic aromatic system, demonstrating a highly efficient use of the starting material. beilstein-journals.org

Nickel-Catalyzed Cross-Coupling Reactions

3,4-Difluorophenylboronic acid serves as a versatile coupling partner in various nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electron-withdrawing nature of the fluorine atoms often enhances its reactivity in these transformations. nih.govorganic-chemistry.org Nickel catalysis, being an economical and effective alternative to palladium in certain contexts, has been successfully applied to mediate several key reactions involving this fluorinated building block. organic-chemistry.orgnih.gov

Addition Reactions to Aromatic Aldehydes

One notable application of 3,4-difluorophenylboronic acid is its participation in nickel-catalyzed 1,2-addition reactions to aromatic aldehydes. sigmaaldrich.com This transformation provides a direct route to synthesize fluorinated diarylmethanols, which are valuable structural motifs in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com The reaction typically proceeds in the presence of a simple nickel catalyst, where the boronic acid acts as the nucleophilic aryl source that adds across the carbonyl group of the aldehyde. sigmaaldrich.com

Table 1: Nickel-Catalyzed Addition of 3,4-Difluorophenylboronic Acid to Aromatic Aldehydes

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 3,4-Difluorophenylboronic acid | Aromatic Aldehyde (Ar-CHO) | Nickel Catalyst | 3,4-Difluorophenyl(aryl)methanol | sigmaaldrich.com, sigmaaldrich.com, sigmaaldrich.com |

Other Nickel-mediated Carbon-Carbon Bond Formations

Beyond aldehyde additions, 3,4-difluorophenylboronic acid is an effective partner in a range of other nickel-mediated carbon-carbon bond-forming reactions. These methods expand the synthetic utility of the compound, allowing for the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling with Aryl Arenesulfonates: Research has shown that electron-poor, fluoro-containing arylboronic acids are excellent coupling partners for Ni(0)/PCy₃-catalyzed Suzuki-Miyaura reactions with readily available aryl arenesulfonates at room temperature. nih.gov 3,4-Difluorophenylboronic acid's electron-deficient character facilitates transmetalation with nickel(II) intermediates, making it more reactive than electron-neutral or electron-rich arylboronic acids in this context. nih.gov

Decarbonylative Coupling Reactions: Nickel catalysis enables the decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov This process involves the cleavage of a carbon-oxygen bond in the ester and the subsequent formation of a new carbon-carbon bond with the boronic acid, offering a novel route to biaryl compounds from alternative starting materials. nih.gov Similarly, nickel can catalyze the decarbonylative Suzuki-Miyaura coupling of acid fluorides with aryl boronic acids under base-free conditions. nih.gov

Migratory Cross-Coupling: A nickel-catalyzed migratory Suzuki–Miyaura cross-coupling has been developed to react unactivated alkyl electrophiles with aryl boronic acids. nih.gov This reaction involves a nickel chain-walking process along an alkyl chain, leading to the formation of diarylalkane products under mild conditions. nih.gov

Coupling with C-F Bonds: In a testament to nickel's unique reactivity, it can catalyze the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the selective activation of the aromatic C–F bond. beilstein-journals.org This method allows for the synthesis of complex 2-arylbenzofurans. beilstein-journals.org

Table 2: Examples of Other Nickel-Mediated C-C Bond Formations

| Reaction Type | Electrophilic Partner | Product Type | Reference |

| Suzuki-Miyaura | Aryl Arenesulfonate | Biaryl | nih.gov |

| Decarbonylative Coupling | Aromatic Ester | Biaryl | nih.gov |

| Migratory Suzuki-Miyaura | Unactivated Alkyl Halide | Diarylalkane | nih.gov |

| C-F Activation Coupling | 2-Fluorobenzofuran | 2-Arylbenzofuran | beilstein-journals.org |

Derivatization and Functionalization Reactions of 3,4-Difluorophenylboronic Acid

The boronic acid functional group is not only a handle for cross-coupling but also a site for various other chemical transformations, allowing for the conversion of the 3,4-difluorophenyl moiety into other valuable functional groups.

Conversion to Phenolic Analogues via Oxidation

A fundamental transformation of arylboronic acids is their oxidation to the corresponding phenols. 3,4-Difluorophenylboronic acid can be efficiently converted to 3,4-difluorophenol. chemicalbook.com A common and effective method involves the use of an oxidizing agent such as aqueous hydrogen peroxide (H₂O₂). chemicalbook.com The reaction is typically rapid and proceeds under mild conditions, often at room temperature. chemicalbook.com This transformation, known as ipso-hydroxylation, provides a straightforward synthetic route to 3,4-difluorophenol, an important intermediate for liquid crystals and pharmaceuticals. chemicalbook.comlookchem.com Alternative procedures may involve different oxidants or catalytic systems to achieve the same conversion. patsnap.com

Table 3: Oxidation of 3,4-Difluorophenylboronic Acid to 3,4-Difluorophenol

| Reagent | Conditions | Product | Yield | Reference |

| 30% aq. H₂O₂ | Water, Room Temp, ~5 min | 3,4-Difluorophenol | 92% | chemicalbook.com |

Formation of Conjugated Fluorodiazaborinines

3,4-Difluorophenylboronic acid is a key precursor for the synthesis of NBN-doped polycyclic aromatic hydrocarbons, specifically conjugated fluorodiazaborinines. sigmaaldrich.comsigmaaldrich.com These heterocyclic compounds are of interest for their unique photophysical properties and potential applications in materials science, such as for the detection of explosives. sigmaaldrich.comresearchgate.net The formation of the diazaborinine ring occurs through a catalyst-free intermolecular dehydration reaction between 3,4-difluorophenylboronic acid and a suitable diamine, such as 1,8-diaminonaphthalene (B57835) or o-phenylenediamine, at room temperature. sigmaaldrich.comresearchgate.net This condensation reaction is efficient and can achieve high yields. researchgate.net

Table 4: Synthesis of Conjugated Fluorodiazaborinines

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| 3,4-Difluorophenylboronic acid | Diamine (e.g., 1,8-diaminonaphthalene) | Intermolecular Dehydration | Conjugated Fluorodiazaborinine | sigmaaldrich.com, sigmaaldrich.com, researchgate.net |

Exploration of Other Selective Chemical Transformations

The reactivity of 3,4-difluorophenylboronic acid extends to other selective transformations that highlight its versatility as a synthetic building block.

Suzuki-Miyaura Reactions (Palladium-Catalyzed): While nickel catalysis is effective, the most ubiquitous reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. 3,4-Difluorophenylboronic acid is widely used in these reactions to couple with various aryl and heteroaryl halides, providing a powerful method for constructing C-C bonds in the synthesis of complex molecules, including biologically active compounds like substituted 6-phenylpurine bases. sigmaaldrich.comrsc.orgchemicalbook.com

Liebeskind-Srogl Cross-Coupling: This compound can participate in Oxo-directing Liebeskind-Srogl cross-coupling reactions, for example, with gem-dihaloolefin-type α-oxo ketene (B1206846) dithioacetals. sigmaaldrich.comsigmaaldrich.com This represents a specialized transformation distinct from more common coupling methods.

Substitution Reactions: It has also been employed as a reactant in substitution reactions with substrates like enyne acetates and carbonates. sigmaaldrich.comsigmaaldrich.com

Protodeboronation: Like other arylboronic acids, the C-B bond can be cleaved and replaced with a hydrogen atom in a process called protodeboronation. researchgate.net This reaction can occur under specific conditions and is an important consideration in planning synthetic routes.

Mechanistic Investigations of 3,4 Difluorophenylboronic Acid in Catalytic Cycles

Elucidating the Suzuki-Miyaura Reaction Mechanism with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl compounds. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst and is broadly applicable to a range of arylboronic acids, including 3,4-difluorophenylboronic acid. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Following oxidative addition, the transmetalation step occurs, where the aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being proposed. acs.orgwikipedia.orgnih.govnih.gov

The Boronate Pathway (Path A) suggests that the base present in the reaction mixture first reacts with the arylboronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate boronate species, [Ar'B(OH)₃]⁻. acs.org This activated boronate then reacts with the arylpalladium(II) halide complex, [Ar-Pd(II)-X], to transfer the aryl group.

The Oxo-Palladium Pathway (Path B) proposes an alternative sequence where the base (as hydroxide, OH⁻) first displaces the halide on the palladium complex to form an arylpalladium(II) hydroxo complex, [Ar-Pd(II)-OH]. acs.orgwikipedia.org This hydroxo complex then reacts directly with the neutral arylboronic acid.

Systematic studies involving stoichiometric reactions of isolated palladium complexes have provided strong evidence that the oxo-palladium pathway is kinetically more favorable and is the dominant mechanism in Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures. acs.orgwikipedia.org The reaction between an arylpalladium hydroxo complex and a neutral boronic acid proceeds several orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate. acs.orgresearchgate.net Low-temperature NMR studies have also enabled the detection of pre-transmetalation intermediates that contain Pd-O-B linkages, supporting the intimate association of the boron and palladium species before the aryl transfer occurs. synarchive.com

The final step in the catalytic cycle is reductive elimination. nih.govnih.gov From the diarylpalladium(II) intermediate, [Ar-Pd(II)-Ar'], the two aryl groups couple and are expelled from the palladium coordination sphere, forming the desired biaryl product (Ar-Ar'). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. organic-chemistry.org This step is generally considered to be fast and irreversible, proceeding without difficulty for a wide range of substrates. The use of bulky, electron-rich ligands can promote this step by increasing the orbital overlap on the metal center. organic-chemistry.org

The presence of a base is indispensable for the Suzuki-Miyaura reaction to proceed. wikipedia.org Its primary role is to facilitate the crucial transmetalation step. As detailed in the mechanistic pathways, the base is required to generate one of two key reactive intermediates: either the activated boronate species or the arylpalladium hydroxo complex. By converting the boronic acid to the more reactive organoborate, the base increases its nucleophilicity, priming it for reaction with the palladium-halide complex. Alternatively, by forming the palladium-hydroxo complex, the base generates a species that can readily react with the neutral boronic acid. acs.orgwikipedia.org Therefore, the base plays a critical, activating role in the catalytic turnover by ensuring the transmetalation step can proceed efficiently. However, the base can also play a negative role by forming unreactive arylborate species, making the choice and amount of base a critical parameter for reaction optimization.

Mechanistic Insights into Other Cross-Coupling Reactions Utilizing 3,4-Difluorophenylboronic Acid

Beyond the Suzuki-Miyaura reaction, 3,4-difluorophenylboronic acid is a valuable reactant in other cross-coupling methodologies, offering further mechanistic insights.

One such reaction is the Liebeskind-Srogl cross-coupling , which involves the palladium-catalyzed reaction of thioesters with boronic acids to form ketones. nih.gov A key feature of this reaction is that it proceeds under neutral, base-free conditions. The mechanism is distinct from the Suzuki-Miyaura reaction and relies on a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric co-catalyst. organic-chemistry.org The proposed mechanism involves the copper(I) salt facilitating the transmetalation of the aryl group from the boronic acid to the palladium center, which has already undergone oxidative addition into the carbon-sulfur bond of the thioester.

Additionally, 3,4-difluorophenylboronic acid has been successfully employed in palladium-catalyzed 1,5-substitution reactions of 2-en-4-yne carbonates . In a study, the reaction of a (Z)-enyne carbonate with 3,4-difluorophenylboronic acid, catalyzed by a Pd₂(dba)₃CHCl₃/PPh₃ system, yielded the corresponding (E)-configured vinylallene product in a 62% yield. synarchive.com The proposed mechanism for this transformation involves the formation of a σ-vinylallenylpalladium intermediate, which then undergoes reaction with the organoboronic acid. synarchive.com

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies have been instrumental in distinguishing between the proposed transmetalation pathways in the Suzuki-Miyaura reaction. By preparing and reacting the key palladium intermediates, researchers have been able to directly compare reaction rates.

As the data below indicates, the reaction of a palladium-hydroxo complex with a neutral boronic acid is significantly faster than the reaction of a palladium-halide complex with the corresponding boronate, supporting the oxo-palladium pathway as the kinetically preferred route. researchgate.net

| Transmetalation Pathway | Palladium Complex | Boron Species | Relative Rate |

| Oxo-Palladium | LPd(Ar)(OH) | Ar'B(OH)₂ | Fast (k ≈ 10⁻³ s⁻¹) |

| Boronate | LPd(Ar)(Cl) | [Ar'B(OH)₃]⁻ | Very Slow (k ≈ 1.7 x 10⁻⁷ s⁻¹) |

This table presents a qualitative comparison of reaction rates for the two primary transmetalation pathways under specific experimental conditions. researchgate.net

Further kinetic analysis on the effect of substituents on the boronic acid moiety has revealed how electronic properties influence the rate of transmetalation. While specific data for 3,4-difluorophenylboronic acid is not detailed in these comparative studies, investigations using related boronic esters provide insight. The rate of transmetalation can be significantly enhanced by the choice of the boron substituent, with certain boronic esters reacting much faster than the parent boronic acid.

| Boron Reagent (4-Fluorophenyl- derivative) | Rate Constant (k) at -30°C (s⁻¹) | Relative Rate (vs. Boronic Acid) |

| Boronic Acid | 5.78 × 10⁻⁴ | 1.00 |

| Catechol Boronate Ester | 2.48 × 10⁻³ | ~4.3 |

| Ethylene Glycol Boronate Ester | 1.44 × 10⁻² | ~25.0 |

| Boroxine | 5.39 × 10⁻³ | ~9.3 |

Data adapted from kinetic studies on pre-transmetalation intermediates, illustrating the effect of the boron moiety on the rate of the subsequent aryl transfer step.

Computational and Theoretical Studies of 3,4 Difluorophenylboronic Acid

Density Functional Theory (DFT) Calculations and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For phenylboronic acids, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common and reliable method for calculating geometry, vibrational frequencies, and electronic properties. nih.gov

The orientation of the boronic acid [-B(OH)₂] group relative to the phenyl ring gives rise to different conformers. The rotation around the Carbon-Boron (C-B) bond and the orientation of the two hydroxyl (-OH) groups determine the potential energy surface of the molecule. Phenylboronic acids can typically exist in four main conformers, often denoted as cis-cis (CC), cis-trans (CT), trans-cis (TC), and trans-trans (TT), depending on the position of the hydroxyl hydrogens relative to the C-B bond.

DFT calculations are employed to optimize the geometry of each possible conformer and determine their relative energies. The conformer with the lowest calculated energy is identified as the most stable ground state structure. For many substituted phenylboronic acids, the cis-trans (CT) conformer is found to be the most stable due to a balance of steric and electronic effects. researchgate.net The presence of fluorine atoms at the 3 and 4 positions can influence the conformational preference through electronic interactions.

Table 1: Relative Stability of 3,4-Difluorophenylboronic Acid Conformers (Illustrative)

| Conformer | Description of -OH Group Orientation | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Conformer A (e.g., cis-trans) | One -OH is cis, one is trans relative to the C-B bond. | Lowest Calculated Value | Most Stable |

| Conformer B (e.g., trans-trans) | Both -OH groups are trans relative to the C-B bond. | Higher Calculated Value | Less Stable |

Note: This table is illustrative of the type of data generated from DFT calculations. Specific energy values for 3,4-Difluorophenylboronic acid require a dedicated computational study.

The electronic properties of 3,4-Difluorophenylboronic acid are dictated by the interplay between the electron-donating hydroxyl groups, the boronic acid moiety, and the electron-withdrawing fluorine atoms on the phenyl ring. DFT calculations can elucidate this relationship.

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Polarizability: This property describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions.

Table 2: Calculated Electronic Properties of 3,4-Difluorophenylboronic Acid (Illustrative)

| Property | Description | Predicted Outcome |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Calculated Value (eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Calculated Value (eV) |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | Calculated Value (eV) |

| Dipole Moment | Measure of net molecular polarity | Calculated Value (Debye) |

Hydrogen bonding plays a critical role in the structure and properties of phenylboronic acids. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, phenylboronic acids typically form strong intermolecular O-H···O hydrogen bonds between the hydroxyl groups of two separate molecules. This interaction leads to the formation of stable centrosymmetric dimers. nih.gov This dimerization is a characteristic feature that significantly influences the physical properties of the compound, such as its high melting point.

Intramolecular Hydrogen Bonding: The presence of a fluorine atom adjacent to the boronic acid group (at the ortho position) can lead to an intramolecular O-H···F hydrogen bond. nih.govresearchgate.net In 3,4-Difluorophenylboronic acid, the fluorine at the 3-position is ortho to the boronic acid group, making an intramolecular O-H···F interaction possible. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to confirm the presence and quantify the strength of such bonds. researchgate.net These interactions can influence the conformational stability of the molecule.

Spectroscopic Characterization through Theoretical Methods (e.g., FT-IR, FT-Raman, NMR, UV-Vis)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

FT-IR and FT-Raman: Theoretical vibrational frequencies can be calculated for the most stable conformer. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This analysis helps in the assignment of vibrational modes, such as the characteristic O-H, C-F, and B-O stretching and bending vibrations.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions can aid in the assignment of peaks in the experimental spectra.

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. researchgate.netsemanticscholar.org This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic ring.

Molecular Modeling and Reactivity Predictions

Computational models provide valuable predictions about the reactivity of 3,4-Difluorophenylboronic acid.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,4-Difluorophenylboronic acid, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich sites (negative potential), while the hydroxyl hydrogens would be the most electron-poor (positive potential). This information is crucial for predicting how the molecule will interact with other reagents. semanticscholar.org

Reactivity Descriptors: The HOMO-LUMO gap is a primary global reactivity descriptor. A smaller gap indicates that the molecule is more polarizable and more reactive. nbinno.com The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the electronic density and enhances the reactivity of 3,4-Difluorophenylboronic acid in reactions like the Suzuki-Miyaura cross-coupling. nbinno.com Computational analysis can quantify this electronic effect and help predict its utility as a versatile building block in organic synthesis. nbinno.com

Analytical Methodologies for 3,4 Difluorophenylboronic Acid and Its Derivatives

Chromatographic Techniques for Purity and Content Analysis

Chromatographic methods are fundamental for separating 3,4-difluorophenylboronic acid from impurities and for quantifying its content in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 3,4-difluorophenylboronic acid. A specific HPLC method has been developed for its detection, which improves the separation effect and avoids the tailing phenomenon, allowing for precise measurement of the compound and related substances. google.com This is critical for effective quality control during production. google.com

Key parameters for a typical HPLC analysis of 3,4-difluorophenylboronic acid are detailed below:

| Parameter | Condition | Reference |

| Stationary Phase (Column) | Octadecyl bonded silica (B1680970) (C18) | google.com |

| Mobile Phase | Distilled water and acetonitrile | google.com |

| Mobile Phase Additive | Phosphoric acid | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection Wavelength | 254 nm | google.com |

| Injection Volume | 8 µL | google.com |

The analysis of boronic acids by reversed-phase HPLC can be challenging due to the hydrophilic nature of the boronic acid group, which can lead to poor retention. researchgate.net Method development often involves optimizing the mobile phase composition and pH to achieve adequate separation. waters.com For some boronic acid derivatives, such as pinacolboronate esters which are prone to hydrolysis, unconventional approaches like using aprotic diluents and highly basic mobile phases with an ion-pairing reagent may be necessary to stabilize the compound and achieve good chromatographic performance. researchgate.netnih.gov

Direct analysis of boronic acids like 3,4-difluorophenylboronic acid by Gas Chromatography (GC) is often impractical due to their low volatility and polar nature. nih.gov However, GC becomes a powerful tool when the boronic acid is converted into a more volatile derivative.

A common derivatization strategy involves the reaction of the boronic acid with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to form a cyclic boronate ester. researchgate.net These esters are significantly more volatile and thermally stable, making them amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. chromatographyonline.com This derivatization approach is widely used to monitor the progress of chemical reactions involving boronic acids. chromatographyonline.com The formation of 1,3,2-oxazaborolidines is another derivatization strategy that has been used for the GC-MS characterization of related compounds. oup.com

Challenges in the GC analysis of boronic acid derivatives include potential hydrolysis back to the non-volatile acid, which necessitates careful sample preparation, often using aprotic solvents. nih.govchromatographyonline.com

Spectroscopic Analysis for Structural Elucidation and Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of 3,4-difluorophenylboronic acid and for characterizing its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a related compound, 2,4-difluorophenylboronic acid, the ¹H NMR spectrum is a known characterization tool. chemicalbook.com

¹⁹F NMR is particularly useful for fluorinated compounds like 3,4-difluorophenylboronic acid, as it provides distinct signals for the fluorine atoms, offering insights into their chemical environment. It has been used to monitor the reversible interactions between fluorophenylboronic acids and diols.

¹¹B NMR is a specialized technique that directly probes the boron atom. It is highly effective for distinguishing between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate esters or boronate anions formed upon diol binding or under basic conditions. nsf.gov The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom. sdsu.edu

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. As mentioned, it is often coupled with GC for the analysis of volatile derivatives. While direct analysis of boronic acids by some MS techniques can be challenging, GC-MS of their ester derivatives provides clear molecular ion peaks and characteristic fragmentation patterns that confirm the structure. chromatographyonline.com

The table below summarizes the application of these spectroscopic techniques.

| Technique | Application for 3,4-Difluorophenylboronic Acid and Derivatives | Typical Information Obtained |

| ¹H NMR | Structural confirmation of the aromatic ring and attached functional groups. | Chemical shift, integration, and coupling patterns of protons. |

| ¹⁹F NMR | Characterization of the fluorine substituents and studying interactions. | Chemical shifts of fluorine atoms. |

| ¹¹B NMR | Probing the boron center to distinguish between the free acid and its esters/anionic forms. | Chemical shift indicating the coordination state of boron. |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis via fragmentation, typically as a derivative. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

Advanced Characterization Techniques in Materials Science Applications (e.g., Spectroscopic Ellipsometry for Thin Films)

When 3,4-difluorophenylboronic acid or its derivatives are incorporated into materials, such as thin films for electronic or optical devices, advanced characterization techniques are required to understand the properties of the resulting material.

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index n and extinction coefficient k). nih.gov While direct studies on films of 3,4-difluorophenylboronic acid are not widely reported, the methodology is well-established for related boron-containing materials like boron nitride (BN) films. aip.orgaip.org

In a typical SE experiment, polarized light is reflected from the surface of the film, and the change in polarization is measured over a range of wavelengths. nih.gov By fitting the experimental data to an optical model, the film's properties can be extracted. nih.gov For materials derived from 3,4-difluorophenylboronic acid, SE could be used to:

Determine the thickness of polymer or organic thin films containing the boronic acid moiety with high precision.

Characterize the optical properties of these films, which is crucial for applications in optoelectronics.

Study the effects of processing conditions on the film's structure and uniformity. unl.edu

Strategic Applications in Advanced Chemical Synthesis

Pharmaceutical Intermediates and Building Blocks

The unique electronic properties and structural versatility of 3,4-difluorophenylboronic acid make it a valuable intermediate in the pharmaceutical industry. nbinno.comchemimpex.com It serves as a key reagent for introducing the 3,4-difluorophenyl moiety into potential drug candidates, a common strategy to enhance pharmacological properties. nbinno.com Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. chemimpex.com Consequently, this building block is integral to the synthesis of a wide array of fluorinated pharmaceutical intermediates aimed at treating conditions ranging from cancer to infectious diseases. chemimpex.comsigmaaldrich.com

3,4-Difluorophenylboronic acid is instrumental in the synthesis of substituted purine (B94841) analogues, a class of compounds investigated for their potential as cytotoxic agents. A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. In a representative synthesis, a protected 6-chloropurine (B14466) can be reacted with a substituted phenylboronic acid, such as 3,4-difluorophenylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base. This reaction efficiently couples the difluorophenyl group to the C-6 position of the purine core, yielding 6-(3,4-difluorophenyl)purine derivatives. These purine bases can be further modified or used as precursors for the synthesis of corresponding nucleosides, which are widely studied for anticancer applications.

Table 1: Representative Suzuki Coupling Reaction for 6-Phenylpurine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Bond Formed | Product Class |

| 6-Chloropurine derivative | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) | 6-Phenylpurine analogue |

Boronic acids as a chemical class are recognized for their ability to act as potent, often reversible, inhibitors of certain enzymes, particularly serine proteases. nih.govresearchgate.net The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme's function. nih.gov This mechanism has been successfully exploited in the design of various therapeutic agents. nih.gov

A prominent example of 3,4-difluorophenylboronic acid's application is in the synthesis of Ticagrelor, a platelet aggregation inhibitor used to prevent cardiovascular events. nih.gov The 3,4-difluorophenyl group is a critical pharmacophore within the final drug structure. In a patented synthetic route, 3,4-difluorophenylboronic acid is used in an asymmetric 1,4-addition reaction with (5H)-furan-2-one, catalyzed by a rhodium complex. nih.gov This key step establishes the stereochemistry and incorporates the difluorophenyl moiety into the cyclopropylamine (B47189) intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is a crucial building block for the final assembly of Ticagrelor. nih.gov

Table 2: Role of 3,4-Difluorophenylboronic Acid in Ticagrelor Synthesis

| Starting Material | Key Reagent | Reaction Type | Key Intermediate Formed | Final Drug |

| (5H)-furan-2-one | 3,4-Difluorophenylboronic acid | Asymmetric 1,4-addition | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | Ticagrelor |

The strategic incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to improve a compound's pharmacological profile. nbinno.comchemimpex.com Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and improve binding affinity by participating in favorable intermolecular interactions. chemimpex.com 3,4-Difluorophenylboronic acid serves as a premier building block for this purpose, providing a direct and efficient method to introduce the difluorophenyl group into a wide range of molecular scaffolds via cross-coupling reactions. nbinno.comnbinno.com This enables medicinal chemists to systematically explore the effects of this specific fluorination pattern on the activity and properties of new drug candidates. chemimpex.com

Agrochemical Synthesis and Development

The utility of 3,4-difluorophenylboronic acid extends into the agrochemical sector, where it serves as a key intermediate in the synthesis of new pesticides and herbicides. nbinno.comchemimpex.com The introduction of fluorinated moieties is as crucial in agrochemical design as it is in pharmaceuticals, often leading to enhanced biological activity, greater stability, and improved transport properties within the target pest or plant. google.com The compound is used in cross-coupling reactions to produce complex organic molecules that form the basis of sophisticated agrochemicals. nbinno.comchemimpex.com While specific commercial products are proprietary, the literature indicates its role as a versatile building block in the discovery and development of novel, effective, and environmentally safer agrochemical agents. nih.gov

Materials Science and Engineering Applications

In the field of materials science, 3,4-difluorophenylboronic acid is employed in the synthesis of advanced materials with unique properties. nbinno.comchemimpex.com Its ability to participate in Suzuki-Miyaura coupling makes it a valuable monomer or precursor for creating conjugated polymers and other organic electronic materials. The fluorine atoms influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com Furthermore, it is used in the synthesis of liquid crystals, where the polarity and rigidity imparted by the difluorophenyl group can influence the mesophase behavior and other key characteristics of the material. nbinno.com

Development of Advanced Polymers and Nanomaterials

3,4-Difluorophenylboric acid serves as a versatile building block in material science for the creation of advanced polymers and nanomaterials. semanticscholar.org Its utility is primarily demonstrated through its participation in cross-coupling reactions, which allow for the construction of complex, conjugated polymer backbones. These polymers are of significant interest for applications in nanoelectronics and photonics due to their unique electronic and optical properties. researchgate.net The incorporation of the 3,4-difluorophenyl moiety can influence the polymer's final characteristics, such as thermal stability, chemical resistance, and solubility. nih.gov

In the realm of nanomaterials, phenylboronic acids, including the 3,4-difluoro derivative, are used to decorate polymeric nanoparticles. researchgate.net This functionalization is crucial for developing "smart" nanomaterials for biomedical applications. The boronic acid group can form reversible covalent bonds with diols, a property that is exploited for creating sensors and drug delivery systems that respond to specific biological cues like the presence of sugars. researchgate.net

Research Findings on Polymer Synthesis

| Application Area | Synthesis Method | Role of this compound | Resulting Material | Ref. |

|---|---|---|---|---|

| Conjugated Polymers | Suzuki-Miyaura Coupling | Monomer or co-monomer | Polymers with tailored electronic and optical properties | semanticscholar.org |

| Functional Nanomaterials | Post-polymerization modification | Surface functionalization agent | Phenylboronic acid-decorated polymeric nanoparticles | researchgate.net |

| Biomedical Polymers | Controlled polymerization | Incorporation of responsive units | "Smart" polymers for drug delivery and sensing | researchgate.net |

Utilization in Liquid Crystal Intermediates

The synthesis of liquid crystal materials often involves the construction of molecules with rigid, aromatic cores. This compound is a key intermediate in the synthesis of these materials. acs.org Its primary role is as a precursor in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aromatic rings. researchgate.net This reaction enables the precise assembly of the complex biaryl and polyaryl structures that are fundamental to many liquid crystals. acs.org

The presence of two fluorine atoms on the phenyl ring is particularly significant. These fluorine substituents can alter the electronic properties, polarity, and steric profile of the final liquid crystal molecule. Such modifications are crucial for fine-tuning the material's mesomorphic properties, including the temperature range of the liquid crystal phase, viscosity, and dielectric anisotropy, which are critical for display applications.

Integration into Optoelectronic Materials (e.g., Perovskite Solar Cells, Electroluminescent Devices)

Detailed research findings specifically documenting the integration of this compound into the synthesis of materials for perovskite solar cells or electroluminescent devices were not available in the provided search results. While the use of other isomers like 2,4-difluorophenylboronic acid has been noted in the synthesis of iridium(III) complexes for electroluminescent devices, direct evidence for the application of the 3,4-difluoro isomer in these specific optoelectronic technologies could not be substantiated.

Bioconjugation and Biological Labeling (Focus on Chemical Methodology)

The boronic acid functional group of this compound is central to its application in bioconjugation and biological labeling. researchgate.net The key chemical methodology revolves around the ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols. researchgate.net Many biologically significant molecules, such as carbohydrates (sugars), glycoproteins, and ribonucleosides, contain these diol functionalities.

This reactivity allows for the specific labeling of biomolecules. A probe molecule, such as a fluorophore, can be functionalized with the 3,4-difluorophenylboronic acid moiety. When this probe is introduced into a biological system, it can selectively bind to molecules presenting surface diols, forming a stable boronate ester linkage. The difluorophenyl group can help to fine-tune the stability and electronic properties of the resulting conjugate. researchgate.net This methodology enables the targeted labeling and subsequent detection or imaging of specific biomolecules or cell surface features rich in sugars. researchgate.netresearchgate.net

Environmental Chemistry Applications: Detection and Removal of Pollutants

In environmental chemistry, this compound has been utilized as a reactant in the synthesis of specialized chemosensors for the detection of pollutants. One notable application is in the preparation of conjugated fluorodiazaborinines. nbinno.com These compounds are synthesized through an intermolecular dehydration reaction between this compound and specific diamines. nbinno.com The resulting diazaborinine structures can be designed to exhibit fluorescence, which is quenched or enhanced upon binding to a target analyte. This change in fluorescence provides a sensitive mechanism for detecting trace amounts of certain pollutants, such as explosives. nbinno.com The fluorinated phenyl ring contributes to the electronic properties of the sensor molecule, influencing its sensitivity and selectivity.

Conclusion and Future Directions in 3,4 Difluorophenylboronic Acid Research

Summary of Key Research Advances and Contributions

Research into 3,4-difluorophenylboronic acid has been largely driven by its exceptional utility as a substrate in Suzuki-Miyaura cross-coupling reactions. nbinno.comnbinno.com The electron-withdrawing nature of the difluoro substitution pattern enhances the reactivity of the boronic acid moiety, making it an efficient coupling partner for the synthesis of complex biaryl and heteroaryl structures. nbinno.com This has been particularly impactful in medicinal chemistry, where the introduction of the 3,4-difluorophenyl group can significantly improve a drug candidate's metabolic stability, bioavailability, and target binding affinity. nbinno.com Consequently, this compound has become a key intermediate in the synthesis of a variety of pharmaceutical agents for treating conditions ranging from oncological diseases to infectious agents. nbinno.comchemimpex.com

Beyond pharmaceuticals, 3,4-difluorophenylboronic acid has found applications in the development of advanced materials, including liquid crystals and specialized polymers. nbinno.com Its incorporation into these materials can impart desirable properties such as enhanced thermal stability and specific electronic characteristics. nbinno.com The compound also serves as a versatile building block in general organic synthesis for the creation of complex aromatic structures. nbinno.com

Emerging Trends and Unresolved Challenges in Synthetic Methodology

While the Suzuki-Miyaura reaction remains the cornerstone of 3,4-difluorophenylboronic acid's application, emerging trends are exploring its use in other types of cross-coupling and catalytic processes. These include nickel-catalyzed reactions for the synthesis of fluoroarylmethanols and Liebeskind-Srogl cross-coupling reactions. sigmaaldrich.com Furthermore, there is growing interest in developing more sustainable and efficient catalytic systems for reactions involving this boronic acid, including the use of heterogeneous catalysts.

Despite its utility, a significant and unresolved challenge in the synthetic methodology is the propensity for protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can lead to reduced yields and purification difficulties. Fluorinated arylboronic acids are particularly susceptible to this process, which can be influenced by factors such as the reaction pH, temperature, and the nature of the catalyst and base used.

Current strategies to mitigate protodeboronation include the use of specialized ligands and pre-catalysts that allow for faster cross-coupling at lower temperatures, thus outcompeting the decomposition pathway. Another approach involves the "slow release" of the boronic acid from more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which helps to maintain a low concentration of the reactive boronic acid in the reaction mixture.

Future Prospects in Catalysis and Advanced Materials Development

The future of 3,4-difluorophenylboronic acid in catalysis is likely to extend beyond its role as a coupling partner. Research is anticipated to focus on the development of novel catalysts where the 3,4-difluorophenyl group is part of the ligand scaffold. The electronic properties of this moiety could be harnessed to tune the activity and selectivity of metal catalysts for a variety of organic transformations.

In the realm of advanced materials, the prospects are particularly exciting. The 3,4-difluorophenyl unit is a promising component for the next generation of organic light-emitting diodes (OLEDs) and other organic electronic devices. Its incorporation into emitter or host materials can influence the electronic properties, leading to enhanced efficiency, stability, and color purity. The development of polymers and other macromolecules containing the 3,4-difluorophenyl moiety is another area of active research, with potential applications in high-performance plastics, membranes, and functional coatings.

Below is an illustrative table of potential applications in advanced materials:

| Material Class | Potential Application | Key Property Influenced by 3,4-Difluorophenyl Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host materials in display and lighting technology | Enhanced electron transport, improved color purity, and increased device stability. |

| Fluorinated Polymers | High-performance plastics, membranes for separations | Increased thermal stability, chemical resistance, and specific dielectric properties. |

| Liquid Crystals | Advanced display technologies | Modification of mesophase behavior and electro-optical properties. |

| Sensors | Chemical and biological sensing | Tuning of electronic properties of fluorescent or electrochemical probes. |

Interdisciplinary Research Opportunities and Perspectives